1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea

Description

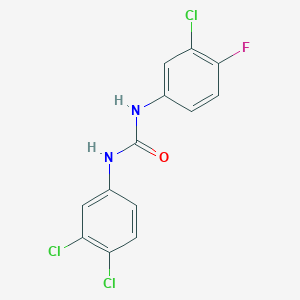

1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (hereafter referred to as MMV665953) is a di-substituted urea compound identified as a potent anti-staphylococcal and anti-biofilm agent. It was discovered through screening the open-access "malaria box" chemical library and exhibits efficacy against Staphylococcus aureus biofilms, which are notoriously resistant to conventional antibiotics . Its structure features a 3-chloro-4-fluorophenyl group on one urea nitrogen and a 3,4-dichlorophenyl group on the other.

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3FN2O/c14-9-3-1-7(5-10(9)15)18-13(20)19-8-2-4-12(17)11(16)6-8/h1-6H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBBAJFXXZYVQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:

3-Chloro-4-fluoroaniline+3,4-dichlorophenyl isocyanate→this compound

The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The urea bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of the corresponding amines and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to hydrolyze the urea bond.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted urea derivatives, while hydrolysis results in the formation of amines and carbon dioxide.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl rings contribute to its binding affinity and selectivity for certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Urea Compounds

Structural Analogues and Substitution Patterns

MMV665953 belongs to a broader class of 1,3-diarylureas. Key structural analogues and their properties are summarized below:

Table 1: Structural and Functional Comparison of Urea Derivatives

*BTdCPU: 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea

Key Observations:

- Halogenation Effects : MMV665953’s 3-chloro-4-fluorophenyl group distinguishes it from triclocarban (4-Cl-C6H4). Fluorine’s electronegativity may improve metabolic stability and target binding compared to chlorine .

- Functional Group Impact: The cyano group in compound 6g reduces molecular weight (306.0 vs. 352.1) but may compromise anti-microbial potency due to decreased lipophilicity .

Anti-Biofilm Activity:

MMV665953 demonstrates superior anti-biofilm activity against S. aureus compared to other urea derivatives. For example:

- Triclocarban : Primarily used as a preservative in rinse-off cosmetics (0.2–1.5% concentration) but lacks reported efficacy against biofilms .

Anti-Microbial Spectrum:

- MMV665953’s dual chloro-fluoro substitution may broaden its target specificity compared to mono-halogenated analogues like 1-(4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (molecular weight 299.1) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Melting Point (°C) | Solubility | LogP (Predicted) | |

|---|---|---|---|---|

| MMV665953 | Not reported | Likely low (lipophilic) | ~4.2* | |

| Triclocarban | 255–256 | Insoluble in water | 4.1 | |

| Compound 2k** | 194–195 | Moderate (DMSO) | ~3.8 |

Estimated based on halogen content; *Complex derivative with thiazole-piperazine chain .

Key Insights:

- MMV665953’s higher lipophilicity (LogP ~4.2) compared to triclocarban (LogP 4.1) may enhance membrane penetration but reduce aqueous solubility.

- Bulkier derivatives like compound 2k (m/z 762.2) show lower LogP due to polar functional groups (e.g., thiazole), which may limit bioavailability .

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structural features, including halogen substitutions, have prompted research into its biological activities, particularly in the fields of antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. The molecular formula is , and it possesses significant chemical reactivity due to its functional groups. The presence of chlorine and fluorine atoms enhances its biological interactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The halogen substituents on the phenyl rings are believed to influence its binding affinity to various enzymes or receptors, potentially leading to inhibition or activation of biological pathways. This mechanism is crucial for understanding its therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound has notable antimicrobial properties against a range of pathogens. Its Minimum Inhibitory Concentration (MIC) values suggest effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Preliminary studies indicate that it may possess anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells.

Antimicrobial Activity

A comparative study demonstrated that the compound exhibited significant antibacterial activity with MIC values ranging from 15.67 µM to 31.25 µM against various strains of bacteria, including S. aureus and K. pneumoniae. This positions it favorably against standard antibiotics like ciprofloxacin .

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.67 | |

| Escherichia coli | 31.25 | |

| Klebsiella pneumoniae | 30 |

Anticancer Activity

In vitro assays have indicated that the compound can inhibit the proliferation of certain cancer cell lines. For instance, it demonstrated an IC50 value comparable to established chemotherapeutic agents, suggesting potential for further development as an anticancer drug .

Case Studies

- Antimicrobial Resistance : A study explored the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated that it could serve as a promising candidate in combating antibiotic resistance due to its unique mechanism of action .

- Cancer Therapeutics : Another research effort focused on the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers in treated cells compared to controls .

Q & A

Q. What are the key synthetic methodologies for 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea, and how are reaction conditions optimized?

Answer: Synthesis typically involves coupling aromatic amines with isocyanates under controlled conditions. For example:

- Step 1: React 3-chloro-4-fluoroaniline with 3,4-dichlorophenyl isocyanate in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C for 12–24 hours .

- Step 2: Monitor reaction progress via TLC or HPLC. Optimize solvent polarity and temperature to suppress side reactions (e.g., hydrolysis of isocyanate).

- Step 3: Purify via column chromatography or recrystallization using ethanol/water mixtures. Confirm purity (>95%) via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is structural characterization of this urea derivative performed to confirm its identity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies aromatic proton environments (e.g., deshielded NH protons at δ 8.5–9.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~155 ppm and aryl carbons .

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF detects molecular ion peaks (expected m/z ~343.1 for C₁₃H₈Cl₃FN₂O). Isotopic patterns (Cl/F) validate composition .

- X-ray Crystallography: Resolves bond lengths/angles (e.g., urea C=O bond ~1.23 Å) and crystal packing, if single crystals are obtainable .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Answer:

- Kinase Inhibition Screening: Use ATP-binding assays (e.g., ADP-Glo™) to test inhibition of kinases like EGFR or VEGFR2 at 1–100 µM concentrations .

- Cytotoxicity Profiling: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility Assessment: Measure logP via shake-flask method (predicted ~3.5) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

- Substituent Variation: Synthesize analogs with halogens (Br, I) or electron-withdrawing groups (CF₃, NO₂) on either phenyl ring to modulate electron density and steric effects .

- Biological Testing: Compare IC₅₀ values across analogs in kinase panels. For example, replacing 4-F with CF₃ may enhance hydrophobic interactions in kinase pockets .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., EGFR PDB: 1M17). Validate with MD simulations (NAMD) .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time. Use reference compounds (e.g., staurosporine for kinase assays) .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA, PCA) to pooled data from multiple labs to identify outliers or confounding factors .

- Orthogonal Validation: Confirm activity via SPR (surface plasmon resonance) for binding kinetics and Western blotting for downstream signaling effects .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

Answer:

- ADME Prediction: Use SwissADME or ADMETLab to predict bioavailability (%F), BBB permeability, and CYP450 interactions. Optimize logP (<5) and PSA (<140 Ų) for oral absorption .

- Metabolite Identification: Simulate phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) with Schrödinger’s MetaSite. Prioritize analogs with stable urea linkages resistant to hydrolysis .

Q. What experimental designs minimize resource use while maximizing SAR data quality?

Answer:

- DoE (Design of Experiments): Apply fractional factorial designs (e.g., 2⁴⁻¹) to vary substituents, solvents, and temperatures. Analyze via response surface methodology (RSM) .

- High-Throughput Screening (HTS): Use 96-well plates for parallel synthesis and automated LC-MS quantification. Prioritize analogs with >70% yield and >90% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.